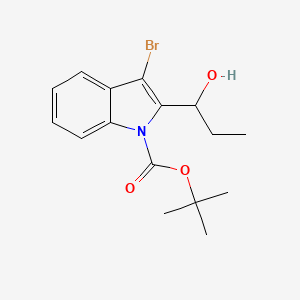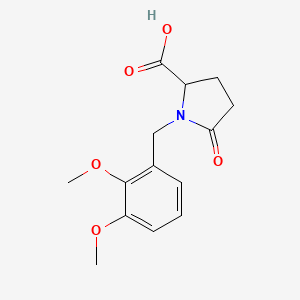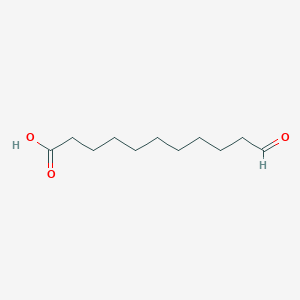
1-(5-(tert-Butyl)isoxazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(tert-Butyl)isoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)ethanone can be achieved through various methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(5-(tert-Butyl)isoxazol-3-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-(tert-Butyl)isoxazol-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, some derivatives of isoxazole are known to inhibit enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
1-(5-(tert-Butyl)isoxazol-3-yl)ethanone can be compared with other similar compounds, such as:
5-amino-3-(tert-butyl)isoxazole: This compound has similar structural features but different functional groups, leading to distinct biological activities.
N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea: This derivative is known for its potent FLT3 kinase inhibitory activity and potential use in treating acute myeloid leukemia.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO2/c1-6(11)7-5-8(12-10-7)9(2,3)4/h5H,1-4H3 |
Clave InChI |
LUCDQVACZVGSQW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NOC(=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


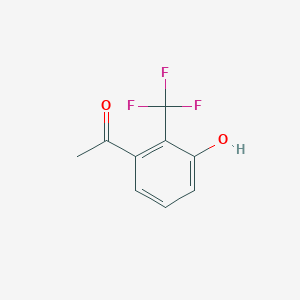
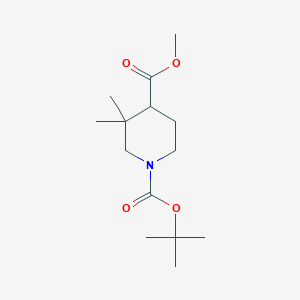
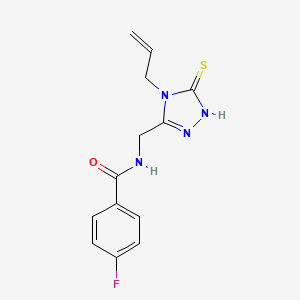
![3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13006319.png)
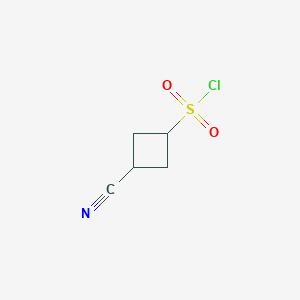

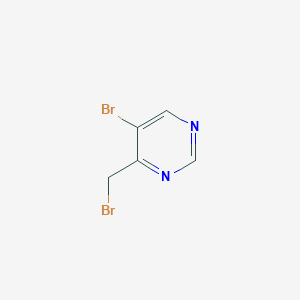
![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)

![7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13006373.png)
![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)
